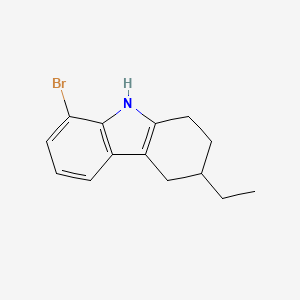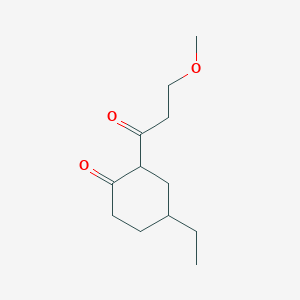
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones This compound is characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a 3-methoxypropanoyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with 3-methoxypropanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
化学反应分析
Types of Reactions
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in various chemical and biological processes.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
4-Ethylcyclohexanone: Similar structure but lacks the methoxypropanoyl group.
2-(3-Methoxypropanoyl)cyclohexanone: Similar structure but lacks the ethyl group.
Uniqueness
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is unique due to the presence of both the ethyl and methoxypropanoyl groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic applications.
属性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-3-9-4-5-11(13)10(8-9)12(14)6-7-15-2/h9-10H,3-8H2,1-2H3 |
InChI 键 |
ABRBECFZCAJWLK-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(=O)C(C1)C(=O)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
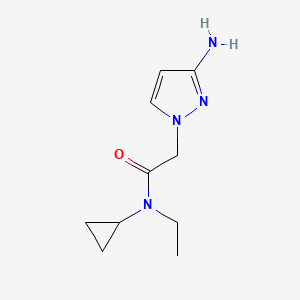

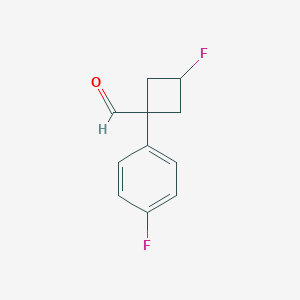
![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)

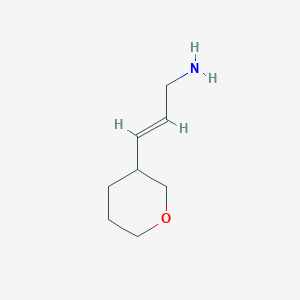


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)


